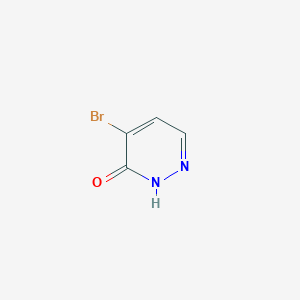

4-Bromopyridazin-3(2h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHYNQXIQNWYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromopyridazin 3 2h One and Its Derivatives

Classical Approaches to Pyridazin-3(2H)-one Ring System Formation

The foundational pyridazin-3(2H)-one ring system is traditionally synthesized through the condensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). jocpr.comresearchgate.net This reaction proceeds via a cyclization mechanism, where the hydrazine undergoes a condensation reaction with the ketone and carboxylic acid functionalities of the γ-keto acid to form the heterocyclic ring. For instance, the acylation of an appropriate aromatic compound with succinic anhydride (B1165640) in a Friedel-Crafts reaction yields a β-aroylpropionic acid, which upon treatment with hydrazine, cyclizes to the corresponding dihydropyridazinone. researchgate.netijrpc.com Subsequent dehydrogenation, often achieved with reagents like bromine in acetic acid, furnishes the aromatic pyridazin-3(2H)-one core. jocpr.com

Another classical approach involves the reaction of 3,6-dichloropyridazine (B152260) with a suitable nucleophile, followed by hydrolysis. nih.gov For example, nucleophilic substitution with a phenylpiperazine derivative and subsequent heating in glacial acetic acid leads to the formation of the pyridazinone ring. nih.gov These methods, while effective, can sometimes be limited by harsh reaction conditions and the availability of starting materials.

Regioselective Bromination Strategies

Once the pyridazin-3(2H)-one core is established, the introduction of a bromine atom at the C4 position is a key transformation. Direct bromination of pyridazin-3-amine using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform (B151607) is a common method. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the pyridazinone ring. The presence of an activating group can direct the bromination to a specific position.

Advanced Functionalization Techniques for 4-Bromopyridazin-3(2H)-one

The bromine atom at the C4 position of 4-bromopyridazin-3(2H)-one serves as a versatile handle for further molecular elaboration through various modern synthetic methodologies.

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange reactions have emerged as a powerful tool for the functionalization of the pyridazin-3(2H)-one core. researchgate.net This method allows for the generation of a magnesiated pyridazinone intermediate, which can then be quenched with a variety of electrophiles to introduce new substituents. researchgate.netnih.gov

The success of the halogen-magnesium exchange is highly dependent on the choice of the organomagnesium reagent and the reaction conditions. Studies have shown that the efficiency of reagents like n-BuMgCl, i-PrMgCl, and PhMgCl can vary. acs.org For instance, in the case of 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one, both n-BuMgCl and i-PrMgCl were effective in promoting the bromine-magnesium exchange at -20°C in THF. acs.org However, the choice of a less nucleophilic Grignard reagent, such as MesMgBr, was found to be crucial for achieving selective bromine-magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, avoiding competing nucleophilic addition reactions. nih.govacs.org

Table 1: Optimization of Organomagnesium Reagents

| Reagent | Substrate | Outcome | Reference |

| n-BuMgCl | 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | Efficient bromine-magnesium exchange | acs.org |

| i-PrMgCl | 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | Efficient bromine-magnesium exchange | acs.org |

| MesMgBr | 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | Selective bromine-magnesium exchange | nih.govacs.org |

In some cases, the reaction of bromopyridazinones with Grignard reagents can lead to tandem reactions involving both nucleophilic substitution and halogen-magnesium exchange. For example, the reaction of 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one with more nucleophilic Grignard reagents like BuMgCl, i-PrMgCl, or PhMgCl resulted in both nucleophilic addition-elimination at the C4 position and bromine-magnesium exchange at the C5 position. researchgate.netnih.gov This highlights the delicate balance between these two competing pathways. A tandem reaction sequence involving nucleophilic substitution via an addition-elimination mechanism followed by bromine-magnesium exchange has also been observed. researchgate.net

An alternative strategy for the functionalization of the pyridazinone core is lactam-directed ortho C-H magnesiation. This approach utilizes less nucleophilic magnesium amides, such as TMPMgCl·LiCl, to achieve regioselective deprotonation at the C4 position. nih.govacs.org This method is particularly useful for substrates where the halogen-magnesium exchange is complicated by side reactions. For instance, in 2-benzyl-5-chloropyridazin-3(2H)-one, where nucleophilic addition could not be suppressed with Grignard reagents, the use of TMPMgCl·LiCl allowed for regioselective C-H magnesiation at the C4 position. nih.govacs.org The resulting magnesiated species can then be quenched with various electrophiles to introduce a range of functional groups. nih.gov

Tandem Reactions and Nucleophilic Substitution via Addition-Elimination Pathways

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Bromopyridazin-3(2H)-one and its analogs, these reactions provide efficient pathways to novel derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. fishersci.eslibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing reagents. fishersci.es

In the context of pyridazinone chemistry, the Suzuki-Miyaura coupling has been successfully applied to bromo-substituted pyridazinones to introduce aryl and heteroaryl moieties. For instance, the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with phenylboronic acid has been shown to yield 2-methyl-4,5-diphenylpyridazin-3(2H)-one. mdpi.com Similarly, various aryl and heteroaryl boronic acids have been coupled with 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) using a Pd(PPh₃)₄ catalyst to produce novel pyrimidine (B1678525) analogs. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.commdpi.com

Table 1: Suzuki-Miyaura Coupling of Brominated Pyridazinones

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DMF/H₂O | 2-methyl-4,5-diphenylpyridazin-3(2H)-one | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted compounds. wikipedia.orgorganic-chemistry.org This reaction is known for its reliability and can often be performed under mild conditions. wikipedia.org

The introduction of alkynyl groups into the pyridazinone scaffold has been achieved through Sonogashira coupling. For example, 4,5-dichloro-2-(methyl or phenyl)-3(2H)-pyridazinones have been reacted with terminal alkynes to efficiently prepare 4,5-dialkynyl-2-(methyl or phenyl)-3(2H)-pyridazinones. researchgate.net Selective Sonogashira reactions have also been demonstrated on pyridazinones with different leaving groups, allowing for the stepwise introduction of two different acetylene (B1199291) substituents. researchgate.net The reaction of 5-bromo-6-phenylpyridazin-3(2H)-one with various terminal alkynes has also been reported to produce π-conjugated systems with potential applications in materials science. mdpi.com

Table 2: Sonogashira Coupling of Halogenated Pyridazinones

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 4,5-dichloro-2-methyl-3(2H)-pyridazinone | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 4,5-dialkynyl-2-methyl-3(2H)-pyridazinones | researchgate.net |

| 5-bromo-6-phenylpyridazin-3(2H)-one | Terminal Alkynes | Not Specified | Not Specified | Not Specified | 5-alkynyl-6-phenylpyridazin-3(2H)-ones | mdpi.com |

| 2-amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 2-amino-3-alkynylpyridines | scirp.org |

Stille Coupling for Organostannane Reactivity

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is that the organostannanes are often stable and tolerant of a wide range of functional groups. mdpi.com However, a significant drawback is the toxicity associated with organotin compounds. organic-chemistry.org

In pyridazinone synthesis, the Stille coupling has been utilized for the functionalization of the heterocyclic ring. For instance, an efficient one-pot bis-functionalization of the 4,5-positions of the 3-pyridazinone ring has been achieved using Stille cross-coupling reactions. researchgate.net This methodology provides a shorter synthetic route to various pharmacologically relevant 3(2H)-pyridazinone derivatives. researchgate.net The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, can influence the reaction's efficiency. mdpi.com

Table 3: Stille Coupling of Halogenated Pyridazinones

| Substrate | Coupling Partner | Catalyst | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Halogenated 3-pyridazinone | Organostannane | Not Specified | One-pot bis-functionalization of 4,5-positions | 4,5-disubstituted 3-pyridazinones | researchgate.net |

| Halogenated Quinoxaline | Electron-rich Organostannane | Pd(PPh₃)₂Cl₂ | Efficient coupling of electron-deficient halide | Functionalized Quinoxaline | mdpi.com |

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from organic halides, carbon monoxide, and amines. core.ac.ukmdpi.com This reaction provides a direct route to carboxamides, which are important functional groups in many biologically active molecules.

The aminocarbonylation of halogenated pyridazin-3(2H)-ones has been investigated systematically. For example, 4,5-dibromo-2-methylpyridazin-3(2H)-one has been shown to react with primary amines under a carbon monoxide atmosphere to yield 4,5-dicarboxamido-2-methylpyridazin-3(2H)-one derivatives. researchgate.netcore.ac.uk Interestingly, this dibromo derivative exhibits high reactivity, leading directly to the dicarboxamide products without the observation of mono-substituted intermediates. researchgate.net The reaction conditions, such as catalyst, solvent, and CO pressure, are critical for the successful synthesis of the desired amides. core.ac.uk

Table 4: Aminocarbonylation of Brominated Pyridazinones

| Substrate | Amine | Catalyst | CO Pressure | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Primary Amines (e.g., tert-butylamine, aniline) | Pd(OAc)₂/dppp | 40 bar | DMF | 4,5-dicarboxamido-2-methylpyridazin-3(2H)-one derivatives | core.ac.uk |

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Secondary Amines (e.g., piperidine, morpholine) | Pd(OAc)₂/dppp | 40 bar | DMF | 4,5-dicarboxamido-2-methylpyridazin-3(2H)-one derivatives | core.ac.uk |

Nucleophilic Substitution of Hydrogen (SNH) Strategies

Nucleophilic Substitution of Hydrogen (SNH) is a direct C-H functionalization method that involves the replacement of a hydrogen atom on an electron-deficient ring system by a nucleophile. organic-chemistry.org This strategy is atom-economical and avoids the pre-functionalization steps often required in traditional cross-coupling reactions.

The SNH methodology has been applied to pyridazin-3(2H)-one derivatives. For instance, the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents, followed by quenching with an electrophile, unexpectedly resulted in 4,5-disubstituted pyridazin-3(2H)-ones. researchgate.net This represents a cine substitution where the intermediate anionic σ-adduct is trapped by an electrophile before elimination. researchgate.net Furthermore, regioselective C-H magnesiation at the C-4 position has been achieved using less nucleophilic magnesium amides, providing access to a variety of previously unknown pyridazin-3(2H)-one derivatives. researchgate.net Recently, a method for the C4-selective amination of pyridines via an SNH mechanism has been reported, highlighting the potential of this strategy for the functionalization of N-heteroarenes. nih.gov

Multistep Synthesis of Complex 4-Bromopyridazin-3(2H)-one Analogues

The synthesis of complex molecules often requires a multistep approach, where a series of reactions are performed sequentially to build up the target structure. youtube.comyoutube.com Retrosynthetic analysis is a key strategy used to plan these syntheses, by working backward from the target molecule to simpler, commercially available starting materials. youtube.com

The synthetic methodologies described above, such as palladium-catalyzed cross-coupling and SNH reactions, are crucial tools in the multistep synthesis of complex analogues of 4-bromopyridazin-3(2H)-one. For example, a sequence involving a regioselective nucleophilic substitution on a dihalopyridazinone followed by an intramolecular Heck reaction has been used to synthesize a 2-methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one. researchgate.net Another approach involved the reaction of a halopyridazinone with a bromophenol followed by a palladium-catalyzed cyclodehydrohalogenation. researchgate.net These examples demonstrate how a combination of different synthetic methods can be strategically employed to access complex and potentially bioactive pyridazinone derivatives. The ability to perform these transformations selectively and in good yields is paramount for the successful execution of a multistep synthesis. youtube.comyoutube.com

Reactivity and Chemical Transformations of 4 Bromopyridazin 3 2h One

Electrophilic Substitution Pathways

The pyridazine (B1198779) ring is generally considered electron-deficient, which typically makes it less reactive towards electrophilic substitution compared to electron-rich aromatic systems like benzene. The presence of the electron-withdrawing carbonyl group and the nitrogen atoms further deactivates the ring. However, the introduction of activating groups can facilitate electrophilic substitution reactions. For instance, pyridazine derivatives can undergo electrophilic substitution when one or more electron-donating substituents are present on the ring. acs.org

Research has shown that the functionalization of the pyridazin-3(2H)-one core can be achieved through various methods, including quenching with electrophiles after halogen-magnesium exchange reactions. acs.orgresearchgate.net This indirect approach allows for the introduction of a range of substituents onto the pyridazinone ring.

Nucleophilic Attack Susceptibility and Reaction Mechanisms

The electron-deficient nature of the pyridazinone ring makes it highly susceptible to nucleophilic attack. acs.org This is a well-documented and widely utilized characteristic in the synthesis of various pyridazine derivatives.

Nucleophilic Substitution via Addition-Elimination (SNAE): Functionalization of halopyridazine derivatives with nucleophiles such as those containing oxygen, nitrogen, and sulfur often proceeds through a nucleophilic substitution via addition-elimination (SNAE) mechanism. acs.orggovtpgcdatia.ac.in In this two-step process, the nucleophile first adds to the electron-deficient ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex. govtpgcdatia.ac.in Subsequently, the leaving group, in this case, the bromide ion, is eliminated to yield the substituted product. govtpgcdatia.ac.in

Studies have demonstrated that the bromine atom in bromopyridazine derivatives can be readily substituted by various nucleophiles, including amines, thiols, and alkoxides. evitachem.com For example, the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to 4,5-disubstituted pyridazin-3(2H)-ones through a process involving nucleophilic addition. researchgate.net

Factors Influencing Nucleophilic Attack: The regioselectivity of nucleophilic attack can be influenced by the substituents present on the pyridazinone ring. For instance, in some cases, a tandem reaction involving nucleophilic substitution via addition-elimination and bromine-magnesium exchange has been observed. acs.orgresearchgate.net The nature of the nucleophile and the reaction conditions also play a crucial role in determining the outcome of the reaction.

Radical Reactions and Minisci-Type Functionalizations

Radical reactions provide a powerful tool for the C-H functionalization of heteroaromatic compounds, including pyridazines. The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, is a particularly relevant transformation. princeton.eduresearchgate.net

Minisci Reaction: This reaction allows for the direct introduction of alkyl, acyl, and other functional groups onto the pyridazine ring. researchgate.netsioc-journal.cn The reaction is typically initiated by the generation of a radical species, which then attacks the protonated heteroaromatic ring. mdpi.com The high reactivity of free radicals allows these reactions to proceed under relatively mild conditions. libretexts.org

While specific examples detailing the Minisci reaction directly on 4-Bromopyridazin-3(2H)-one are not extensively documented in the provided search results, the general principles of the Minisci reaction on electron-deficient heterocycles are well-established. princeton.eduresearchgate.netsioc-journal.cn The reaction offers a complementary approach to nucleophilic substitution for the functionalization of the pyridazinone core.

Transformations Involving the Bromine Moiety

The bromine atom at the C4 position of 4-Bromopyridazin-3(2H)-one is a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Substitution Reactions

As previously discussed in the context of nucleophilic attack, the bromine atom is an excellent leaving group and can be readily displaced by a wide array of nucleophiles. This includes:

N-Nucleophiles: Amines can react to form aminopyridazinones.

O-Nucleophiles: Alkoxides can be used to introduce alkoxy groups.

S-Nucleophiles: Thiols can react to form thiopyridazinones.

C-Nucleophiles: Carbon-based nucleophiles, often in the form of organometallic reagents, can be used to form new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for this purpose. nih.gov For example, Suzuki coupling of boronic acids with a bromopyridazinone derivative has been successfully demonstrated. nih.gov Similarly, Stille coupling with organotin reagents has been used to introduce alkyl and vinyl groups. nih.gov

| Nucleophile | Reagent Type | Product Type | Reference |

| Amines | N-Nucleophile | Aminopyridazinone | |

| Alkoxides | O-Nucleophile | Alkoxypyridazinone | |

| Thiols | S-Nucleophile | Thiopyridazinone | |

| Organoborons | C-Nucleophile (Suzuki) | Aryl/Alkylpyridazinone | nih.gov |

| Organotins | C-Nucleophile (Stille) | Alkyl/Vinylpyridazinone | nih.gov |

Elimination Reactions

Elimination reactions involving the bromine atom can lead to the formation of a double bond within the pyridazine ring or an adjacent substituent. These reactions are typically promoted by a base, which abstracts a proton from a carbon atom adjacent to the one bearing the bromine. chemguide.co.uk The mechanism can be either a one-step (E2) or a two-step (E1) process, depending on the substrate and reaction conditions. aakash.ac.inlibretexts.org

In the context of 4-Bromopyridazin-3(2H)-one, an elimination reaction could potentially lead to the formation of a dehydro-pyridazinone intermediate, although specific examples are not detailed in the provided search results. The feasibility of such a reaction would depend on the presence of an abstractable proton and the stability of the resulting unsaturated system.

Reductive Debromination

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. For example, research on polybrominated diphenyl ethers has shown that photocatalytic reductive debromination can be achieved using a nanocomposite catalyst. rsc.org Another approach involves the use of sodium borohydride (B1222165) for the reductive dehalogenation of α-halo-β-arylbutenolides. researchgate.net

In the context of pyridazinone chemistry, the reduction of an olefin in a related derivative was achieved using palladium on carbon (Pd/C) under a hydrogen atmosphere, suggesting that similar conditions could potentially be applied for reductive debromination. nih.gov

Ring-Opening and Rearrangement Reactions of the Pyridazinone Core

The pyridazinone ring, a key structural motif in numerous biologically active compounds, is generally considered a stable heterocyclic system. However, under specific conditions, the 4-Bromopyridazin-3(2H)-one core can undergo ring-opening and rearrangement reactions. These transformations, often driven by thermal, photochemical, or catalytic induction, can lead to the formation of diverse and structurally complex molecules. While research specifically detailing the ring-opening and rearrangement of 4-Bromopyridazin-3(2H)-one is not extensively documented, analogous transformations in related pyridazinone systems provide valuable insights into its potential reactivity.

One notable transformation involves the conversion of a pyridazinone derivative into a pyrazole (B372694) derivative. For instance, the acid-induced rearrangement of phenyl(pyridazin-4-yl)methanol has been reported to yield a pyrazole, indicating a skeletal reorganization of the pyridazine ring. thieme-connect.de This type of ring transformation suggests that under acidic conditions, 4-Bromopyridazin-3(2H)-one could potentially rearrange to a substituted pyrazole derivative, although the specific conditions and products would depend on the nature of the substituents and the reaction environment.

Furthermore, the synthesis of 5-phenyl pyridazin-3-ones from 4-bromomethylcoumarins via a reaction with hydrazine (B178648) hydrate (B1144303) demonstrates a novel ring transformation involving a nucleophilic substitution followed by a ring-opening and subsequent ring-closure (SNRORC) mechanism. nycu.edu.tw The stability of the resulting aromatic pyridazinone is a significant driving force for this transformation. nycu.edu.tw This suggests that the pyridazinone ring in 4-Bromopyridazin-3(2H)-one, while seemingly stable, possesses latent reactivity that can be exploited for the synthesis of other heterocyclic systems.

In some cases, the pyridazinone ring can be cleaved and reformed to create fused heterocyclic systems. A one-pot synthesis of polysubstituted pyrrolo[3,4-d]pyridazinones involves a cascade of reactions, including a thermal-induced rearrangement and intramolecular cyclization, to form the fused five-membered ring onto the pyridazinone core. researchgate.net

While direct evidence for the ring-opening and rearrangement of 4-Bromopyridazin-3(2H)-one is limited in the current literature, the reactivity of analogous compounds suggests that such transformations are plausible. The following table summarizes analogous ring transformation reactions of pyridazinone derivatives, providing a framework for predicting the potential reactivity of 4-Bromopyridazin-3(2H)-one.

Table 1: Analogous Ring Transformation Reactions of Pyridazinone Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| Phenyl(pyridazin-4-yl)methanol | Acidic conditions | Phenyl(1H-pyrazol-4-yl)methanone | thieme-connect.de |

| 4-Bromomethylcoumarins | Hydrazine hydrate, refluxing ethanol | 5-Phenylpyridazin-3(2H)-ones | nycu.edu.tw |

| Vinyl azides and 1,3-dicarbonyl compounds | Hydrazines, thermal conditions | Polysubstituted pyrrolo[3,4-d]pyridazinones | researchgate.net |

| 4,5-Dibromo-1-phenyl-6(1H)-pyridazone | Not specified | 4-Hydroxypyrazole derivative | wur.nl |

These examples underscore the potential for the pyridazinone core to undergo significant skeletal reorganization. The presence of the bromine atom in 4-Bromopyridazin-3(2H)-one could influence the propensity and pathway of these reactions, potentially serving as a handle for further transformations or influencing the electronic nature of the ring to favor specific rearrangements. Further research is necessary to fully elucidate the specific ring-opening and rearrangement pathways available to 4-Bromopyridazin-3(2H)-one.

Advanced Spectroscopic Characterization and Elucidation of 4 Bromopyridazin 3 2h One Structures

Vibrational Spectroscopy: FT-IR and Raman Analysis

FT-IR Spectroscopy: The FT-IR spectrum of 4-Bromopyridazin-3(2H)-one is characterized by several key absorption bands indicative of its core structure. A prominent feature is the N-H stretching vibration, typically observed as a broad band in the 3200-3300 cm⁻¹ region, which is characteristic of the lactam N-H group. mdpi.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, generally found between 1640 and 1740 cm⁻¹. mdpi.comrsc.org The exact position can be influenced by intermolecular hydrogen bonding in the solid state. The spectrum also displays bands corresponding to the C=C and C=N stretching vibrations within the pyridazinone ring, usually in the 1600-1400 cm⁻¹ range. pg.edu.pl The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 600-500 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum provides complementary information. While the polar N-H and C=O groups that are strong in the IR spectrum may show weaker Raman signals, the vibrations of the less polar ring system are often more prominent. The symmetric breathing vibrations of the pyridazinone ring are expected to be particularly Raman-active. oceanoptics.com The C-Br bond, involving a heavy atom, also typically yields a distinct and readily identifiable Raman signal. The complementary nature of these techniques is crucial, as some vibrational modes may be active in one technique but inactive or weak in the other, allowing for a more complete vibrational assignment. libretexts.org

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3200 - 3300 (Broad, Strong) | Weak | Characteristic of the lactam group. mdpi.com |

| C-H Stretch (Aromatic) | 3000 - 3100 (Medium) | Strong | From the C-H bonds on the ring. |

| C=O Stretch | 1640 - 1740 (Strong, Sharp) | Medium | Key indicator of the ketone group. mdpi.com |

| C=C / C=N Ring Stretches | 1400 - 1600 (Multiple, Medium) | Strong | Fingerprint region for the pyridazinone ring. pg.edu.pl |

| C-N Stretch | 1200 - 1350 (Medium) | Medium | Ring and substituent vibrations. |

| C-Br Stretch | 500 - 600 (Medium) | Strong | Characteristic of the bromo-substituent. |

Electronic Spectroscopy: UV-Vis Studies for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. jocpr.com The spectrum of 4-Bromopyridazin-3(2H)-one is dictated by the chromophoric pyridazinone ring system. The presence of π-bonds and heteroatoms with lone pairs of electrons (N, O) leads to characteristic electronic transitions.

Two primary types of transitions are expected for this molecule:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the shorter wavelength UV region (around 200-300 nm). academie-sciences.fr

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are lower in energy and result in weaker absorption bands at longer wavelengths, often appearing as a shoulder on the more intense π → π* peak. jocpr.comacademie-sciences.fr

The solvent environment can influence the position of these absorption maxima (λmax). academie-sciences.fr Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption peaks (solvatochromism). The bromine substituent, through its electronic effects, can also modulate the energy of these transitions, typically causing a slight bathochromic (red) shift compared to the unsubstituted pyridazinone.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| π → π | ~280 - 300 | High | Corresponds to the conjugated system of the pyridazinone ring. nih.gov |

| n → π | ~340 - 360 | Low | A weaker, lower energy transition often seen as a shoulder. jocpr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromopyridazin-3(2H)-one is expected to be relatively simple, providing key structural confirmations.

A signal for the lactam N-H proton would likely appear as a broad singlet in the downfield region, typically between δ 10.0 and 13.0 ppm, due to deshielding and potential hydrogen bonding. mdpi.com

The spectrum should feature two signals for the aromatic protons on the pyridazinone ring. The proton at C5 and the proton at C6 would appear as distinct signals, likely doublets due to coupling with each other, in the aromatic region (δ 7.0-8.5 ppm). researchgate.net The specific chemical shifts are influenced by the electronic effects of the adjacent bromine atom and carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

The C=O (carbonyl) carbon is the most deshielded, appearing far downfield, typically in the range of δ 160-165 ppm. mdpi.com

The carbon atom directly bonded to the bromine, C4 , would have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect, expected around δ 120-130 ppm.

The remaining two sp² hybridized ring carbons, C5 and C6 , would resonate in the aromatic carbon region, typically between δ 125 and 145 ppm. researchgate.net

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O. mdpi.com |

| Ring-H (C5/C6) | 7.0 - 8.5 | Doublets | Two distinct signals for the two ring protons. researchgate.net |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C3) | 160 - 165 | Most downfield signal. mdpi.com |

| C-Br (C4) | 120 - 130 | Shift influenced by bromine. |

| Ring-C (C5/C6) | 125 - 145 | Two distinct signals in the aromatic region. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

For 4-Bromopyridazin-3(2H)-one (C₄H₃BrN₂O), the most telling feature in its mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks). arkat-usa.org The calculated monoisotopic mass for C₄H₃⁷⁹BrN₂O is approximately 173.94 Da. Therefore, the mass spectrum should show prominent peaks at m/z ≈ 174 and 176.

Common fragmentation pathways for pyridazinone structures can involve the loss of stable neutral molecules. Expected fragmentation patterns for 4-Bromopyridazin-3(2H)-one include:

Loss of the bromine radical (•Br), leading to a fragment at m/z ≈ 95.

Loss of carbon monoxide (CO) from the ring, a common fragmentation for lactams.

Loss of a nitrogen molecule (N₂), leading to a furan-like fragment.

These fragmentation patterns are crucial for confirming the identity of the compound and distinguishing it from its isomers. arkat-usa.org

| Ion | Approximate m/z | Notes |

| [M]⁺ / [M+2]⁺ | 174 / 176 | Molecular ion peak pair, characteristic of a monobrominated compound. |

| [M - Br]⁺ | 95 | Loss of the bromine atom. |

| [M - CO]⁺ / [M+2 - CO]⁺ | 146 / 148 | Loss of carbon monoxide from the molecular ion. |

| [M - N₂]⁺ / [M+2 - N₂]⁺ | 146 / 148 | Loss of dinitrogen from the molecular ion. |

Integration of Spectroscopic Data with Computational Methodologies

Modern structural elucidation often pairs experimental spectroscopic data with high-level computational methods, most notably Density Functional Theory (DFT). nih.gov This integrated approach provides a deeper understanding of the molecule's properties and confirms experimental assignments.

For 4-Bromopyridazin-3(2H)-one, computational modeling can be used to:

Predict Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. Comparing these calculated spectra with the experimental ones aids in the precise assignment of each vibrational band to a specific atomic motion. nih.gov

Simulate NMR Spectra: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. This is invaluable for assigning signals in complex spectra and for resolving ambiguities in structural determination.

Determine Electronic Transitions: Computational methods can calculate the energies of electronic transitions, which can then be correlated with the absorption maxima (λmax) observed in the experimental UV-Vis spectrum. This helps in assigning the bands to specific n → π* or π → π* transitions. nih.gov

This synergy between empirical measurement and theoretical prediction offers a powerful and robust framework for the comprehensive characterization of molecules like 4-Bromopyridazin-3(2H)-one, ensuring a high degree of confidence in the final structural assignment.

Computational Chemistry and Theoretical Investigations of 4 Bromopyridazin 3 2h One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Bromopyridazin-3(2H)-one, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its fundamental structural and electronic properties. semanticscholar.org

Molecular Structure Optimization and Conformational Analysis

The first step in computational analysis is geometry optimization, a process that finds the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. arxiv.org For 4-Bromopyridazin-3(2H)-one, the pyridazinone ring is the core feature. The geometry is optimized to confirm that the structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary vibrational frequencies. semanticscholar.org

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) and their relative energies. lumenlearning.com The pyridazinone ring itself is relatively rigid, but tautomerism between the keto (3(2H)-one) and enol (3-hydroxy-pyridazine) forms is a key consideration. Computational studies on similar heterocyclic systems confirm that the keto tautomer is generally the most stable form. conicet.gov.ar The planarity of the ring system is also a significant factor, with slight puckering possible depending on substituent effects.

Table 1: Predicted Geometrical Parameters of 4-Bromopyridazin-3(2H)-one (Optimized via DFT) Note: These are representative values based on DFT calculations of similar heterocyclic structures. semanticscholar.orgresearchgate.net

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C3=O | ~ 1.23 Å |

| C3-N2 | ~ 1.38 Å | |

| N2-N1 | ~ 1.35 Å | |

| N1=C6 | ~ 1.30 Å | |

| C6-C5 | ~ 1.40 Å | |

| C5-C4 | ~ 1.39 Å | |

| C4-C3 | ~ 1.48 Å | |

| C4-Br | ~ 1.89 Å | |

| **Bond Angle (°) ** | O=C3-N2 | ~ 125° |

| C4-C3-N2 | ~ 115° | |

| C3-N2-N1 | ~ 120° | |

| N2-N1=C6 | ~ 118° | |

| N1=C6-C5 | ~ 123° | |

| C6-C5-C4 | ~ 119° | |

| C5-C4-C3 | ~ 124° | |

| Br-C4-C5 | ~ 117° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity and that charge transfer can occur more easily within the molecule. malayajournal.orgresearchgate.net

For 4-Bromopyridazin-3(2H)-one, the HOMO is typically expected to be distributed over the pyridazinone ring, particularly the nitrogen and oxygen atoms, while the LUMO is often localized on the π-system of the ring, including the carbon atom attached to the bromine. This distribution makes the C-Br bond a potential site for nucleophilic attack. wuxibiology.com The presence of the bromine atom can lower the LUMO energy, making the molecule more susceptible to nucleophilic substitution. wuxibiology.com

Table 2: Calculated FMO Properties of 4-Bromopyridazin-3(2H)-one Note: Values are illustrative based on analyses of similar halo-heterocyclic compounds. malayajournal.orgresearchgate.netmdpi.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green represents areas of neutral potential. malayajournal.org

In 4-Bromopyridazin-3(2H)-one, the most negative potential (red) is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the bromine atom and the hydrogen atom on the N2 nitrogen would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. researchgate.net The MEP map helps in understanding intermolecular interactions, such as hydrogen bonding. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction indicates the strength of the electronic delocalization. faccts.de

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for 4-Bromopyridazin-3(2H)-one Note: These are representative interactions and energies based on NBO analyses of similar structures. mdpi.comresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π*(C3-C4) | ~ 25-35 | Intramolecular charge transfer |

| LP(1) N2 | π*(N1=C6) | ~ 40-50 | Ring delocalization |

| π(C5-C6) | π*(C3-C4) | ~ 15-20 | π-conjugation |

| LP(2) Br | σ*(C4-C3) | ~ 2-5 | Hyperconjugation |

Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) can exhibit nonlinear optical (NLO) properties. nih.gov These properties are characterized by parameters such as the molecular dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ). researchgate.net Large hyperpolarizability values are indicative of a strong NLO response, making the material potentially useful in optoelectronic applications. scirp.org

Table 4: Calculated Nonlinear Optical (NLO) Properties Note: Values are estimations based on theoretical studies of related organic and metallo-organic chromophores. nih.govresearchgate.net

| Property | Symbol | Estimated Value |

|---|---|---|

| Dipole Moment | μ (Debye) | ~ 3-5 D |

| Mean Polarizability | <α> (esu) | ~ 1.5 x 10⁻²³ esu |

| First Hyperpolarizability | β (esu) | ~ 400 x 10⁻³¹ esu |

| Second Hyperpolarizability | γ (esu) | ~ 0.15 x 10⁻³⁴ esu |

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms, allowing for the study of short-lived intermediates and transition states that are difficult to observe experimentally. sumitomo-chem.co.jp For 4-Bromopyridazin-3(2H)-one, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.

Computational studies can map the potential energy surface for such a reaction. researchgate.net The mechanism typically involves the formation of a high-energy intermediate, often a Meisenheimer complex, through a transition state. pressbooks.publibretexts.org The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. libretexts.org DFT calculations can precisely model the geometry of the transition state, where the bond to the leaving group (bromine) is partially broken and the bond to the incoming nucleophile is partially formed. pressbooks.pub Factors like solvent effects and the nature of the nucleophile can also be incorporated into these theoretical models to predict reactivity and product outcomes. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement and guide experimental work. For 4-Bromopyridazin-3(2H)-one, theoretical calculations, primarily using Density Functional Theory (DFT), can elucidate its spectroscopic characteristics, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The standard approach involves optimizing the molecular geometry of the compound in its electronic ground state. nih.gov Methods like the B3LYP hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p) are commonly employed for this purpose in studies of pyridazinone derivatives. nih.govmdpi.com Following geometry optimization, the same level of theory is used to calculate vibrational frequencies. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, or C-Br stretching.

Similarly, NMR chemical shifts (¹³C and ¹H) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach at a DFT level of theory. acs.org These calculations can help in the assignment of complex experimental spectra and in understanding how the electronic environment around each nucleus is influenced by the molecular structure. While machine learning techniques are also emerging for rapid NMR prediction, DFT remains a foundational method. nih.gov

Electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and UV-Vis absorption wavelengths, are also accessible through these computational methods. nih.govmdpi.com Time-dependent DFT (TD-DFT) is specifically used to simulate electronic excitation energies and predict the corresponding absorption bands in the UV-Vis spectrum.

While specific published data for 4-Bromopyridazin-3(2H)-one is not available, the tables below illustrate the typical output from such computational spectroscopic studies, based on findings for structurally related pyridazinone compounds. nih.gov

Table 1: Representative Predicted Vibrational Frequencies for 4-Bromopyridazin-3(2H)-one. This table is illustrative and based on computational methods applied to similar compounds.

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹, Scaled) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Stretch | 3420 | High | Low |

| C-H Stretch (aromatic) | 3105 | Medium | High |

| C=O Stretch | 1685 | Very High | Medium |

| C=C Stretch (ring) | 1610 | High | High |

| N-N Stretch | 1450 | Medium | Low |

| C-Br Stretch | 650 | High | Medium |

Table 2: Representative Predicted NMR Chemical Shifts (δ) for 4-Bromopyridazin-3(2H)-one. This table is illustrative and based on computational methods applied to similar compounds.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C3 (C=O) | 160.5 | - |

| C4 | 115.2 | - |

| C5 | 140.8 | 7.8 |

| C6 | 135.1 | 7.2 |

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational landscape, flexibility, and intermolecular interactions. nih.govmdpi.com For a molecule like 4-Bromopyridazin-3(2H)-one, MD simulations can reveal how the molecule behaves in a biological or chemical environment, such as in a solvent like water. rsc.org

The simulation process begins by defining a force field (e.g., CHARMM, AMBER) that approximates the potential energy of the system, including all bonded and non-bonded interactions. mdpi.com The molecule is then placed in a simulation box, typically filled with solvent molecules, and the system is neutralized with ions. mdpi.com After an initial energy minimization and equilibration period, the production simulation is run, where Newton's equations of motion are solved iteratively to generate a trajectory of atomic positions and velocities over time, often spanning nanoseconds to microseconds. mdpi.complos.org

Analysis of the MD trajectory provides a dynamic picture of the molecule's conformational flexibility. For 4-Bromopyridazin-3(2H)-one, this would include assessing the planarity of the pyridazinone ring and identifying any low-energy puckered conformations. The simulation can quantify the distribution of dihedral angles, revealing the most stable conformers and the energy barriers for transitions between them. fortunejournals.com Furthermore, MD simulations can characterize the interactions between the molecule and its surroundings. For instance, it can identify stable hydrogen bonds between the N-H or C=O groups of the pyridazinone ring and surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous media. rsc.orgnumberanalytics.com

By revealing the accessible conformations and the dynamics of their interconversion, MD simulations provide a foundational understanding of the molecule's structural properties that govern its reactivity and potential biological activity. plos.org

Table 3: Illustrative Output from a Hypothetical MD Simulation of 4-Bromopyridazin-3(2H)-one. This table illustrates the type of data obtainable from MD simulations regarding molecular conformation.

| Conformational Feature | Parameter | Mean Value / Population | Description |

|---|---|---|---|

| Ring Puckering | Cremer-Pople Q parameter | 0.1 Å | Indicates a nearly planar ring conformation. |

| Solvation Shell | Radial Distribution Function g(r) for C=O···H-O(water) | Peak at 1.9 Å | Shows a strong, well-defined first solvation shell and hydrogen bonding at the carbonyl oxygen. |

Application of Quantum Computing in Understanding Reactivity

Quantum computing represents a paradigm shift from classical computation, offering the potential to solve certain complex problems that are currently intractable. arxiv.org One of the most promising applications is in the field of quantum chemistry, particularly for understanding molecular reactivity with unprecedented accuracy. researchgate.netnumberanalytics.com While the technology is still in a nascent stage, algorithms developed for near-term quantum computers are beginning to tackle chemically relevant problems. aip.org

Classical computers struggle to exactly simulate the quantum mechanical behavior of molecules with many strongly correlated electrons, a situation that often arises in the study of reaction mechanisms, transition states, and excited states. researchgate.net Quantum algorithms, by harnessing principles like superposition and entanglement, can model these complex systems more naturally. The Variational Quantum Eigensolver (VQE) is a leading hybrid quantum-classical algorithm designed for this purpose. numberanalytics.compennylane.ai In a VQE approach, a quantum computer prepares a trial wavefunction for a molecule, and its energy is measured. A classical optimizer then adjusts the parameters of the quantum circuit to minimize this energy, thereby finding the ground state of the molecule based on the variational principle. aip.orgnih.gov

For a molecule like 4-Bromopyridazin-3(2H)-one, quantum computing could provide profound insights into its reactivity. For example, VQE could be used to construct a highly accurate potential energy surface for a reaction, such as the nucleophilic substitution at the bromine-bearing carbon. pennylane.ai This would allow for the precise determination of reactant, product, and, most importantly, transition state energies, leading to accurate predictions of activation energies and reaction rates. numberanalytics.compennylane.ai Quantum computers could also elucidate complex phenomena like spin crossovers in reaction pathways without prior assumptions about the system's spin state. nih.gov

Furthermore, quantum algorithms like the Quantum Fourier Transform (QFT) and Quantum Phase Estimation (QPE) are being developed to simulate the full time-evolution of a chemical reaction. researchgate.netpnas.org This would enable the study of reaction dynamics, including non-adiabatic effects that are difficult to model classically. The application of these methods to heterocyclic systems like pyridazinones could unravel intricate details of their electronic structure that govern their chemical behavior. researchgate.net While direct application to 4-Bromopyridazin-3(2H)-one has not yet been reported, the ongoing progress in quantum hardware and algorithms suggests that such studies are on the horizon, promising a new era of computational chemical discovery. arxiv.orgnumberanalytics.com

4 Bromopyridazin 3 2h One As a Key Building Block in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

4-Bromopyridazin-3(2H)-one serves as a crucial precursor for the synthesis of various fused and substituted heterocyclic systems. The bromine atom at the C4 position is amenable to a range of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

One of the key applications of 4-bromopyridazin-3(2H)-one is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.netnih.gov For instance, Suzuki coupling with various boronic acids allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position, leading to a wide range of functionalized pyridazinones. arkat-usa.org Similarly, Sonogashira coupling with terminal alkynes provides access to 4-alkynylpyridazin-3(2H)-one derivatives. researchgate.net These reactions are often characterized by high yields and good functional group tolerance.

Furthermore, 4-bromopyridazin-3(2H)-one can undergo nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the straightforward synthesis of 4-amino, 4-thio, and 4-alkoxypyridazinone derivatives, respectively.

The versatility of 4-bromopyridazin-3(2H)-one also extends to the synthesis of fused heterocyclic systems. Through tandem reactions that combine a cross-coupling step with an intramolecular cyclization, novel polycyclic frameworks can be constructed. For example, a Suzuki-condensation tandem reaction has been employed to synthesize the thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. arkat-usa.org

Precursor for Pharmacologically Relevant Scaffolds

The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov 4-Bromopyridazin-3(2H)-one is a key starting material for the synthesis of numerous pharmacologically active compounds.

Design Principles for Pyridazinone-Based Pharmacophores

The design of pyridazinone-based pharmacophores often revolves around the strategic functionalization of the pyridazinone ring to optimize interactions with the target protein. The core structure, with its hydrogen bond donor and acceptor sites, provides a foundation for building potent and selective inhibitors. nih.govplos.org

Key design principles include:

Hydrogen Bonding: The pyridazinone ring itself can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme. plos.orgacs.org

π-Stacking Interactions: Aromatic substituents introduced at various positions on the pyridazinone ring can engage in π-stacking interactions with aromatic amino acids like phenylalanine. plos.org

Hydrophobic Pockets: Alkyl or aryl groups can be incorporated to occupy hydrophobic pockets within the binding site, enhancing affinity. acs.org

Bioisosteric Replacement: The strategic replacement of functional groups with bioisosteres can improve pharmacokinetic properties and reduce off-target effects.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are frequently employed to guide the design of new pyridazinone derivatives with enhanced biological activity. plos.orgbibliomed.orgresearchgate.net These computational tools help in identifying the key structural features required for potent and selective inhibition of a particular target.

Synthetic Routes to Bioactive Pyridazinone Derivatives

The reactivity of 4-Bromopyridazin-3(2H)-one is central to the synthesis of a wide range of bioactive pyridazinone derivatives. The bromine atom serves as a handle for introducing various pharmacophoric elements through cross-coupling and substitution reactions.

For example, in the development of phosphodiesterase (PDE) inhibitors, the pyridazinone core is often N-alkylated, and the C4 and C5 positions are functionalized to achieve selectivity for different PDE isoforms. plos.orgacs.org Similarly, in the synthesis of anti-inflammatory agents, the C6 position is often substituted with an aryl group, and further modifications are made to the rest of the molecule to optimize COX-2 inhibitory activity. mdpi.comsarpublication.com

The synthesis of these derivatives often involves a multi-step sequence starting from a simple pyridazinone precursor. For instance, the synthesis of certain cardiotonic agents begins with the formation of a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, which is then further functionalized. nih.gov

Table 1: Examples of Bioactive Pyridazinone Derivatives and their Therapeutic Targets

| Compound Class | Therapeutic Target | Reference |

| Bicyclic heteroaromatic pyridazinones | Phosphodiesterase 3A (PDE3A) | plos.org |

| Biphenyl pyridazinone derivatives | Phosphodiesterase 4 (PDE4) | acs.org |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Cardiotonic agents | nih.gov |

| Piperazinyl-pyridazinones | β-1,3-glucan synthase (antifungal) | researchgate.net |

| Tricyclic pyridazinone derivatives | STAT3 inhibitors (anticancer) | rsc.org |

| Pyrrolo[3,4-d]pyridazinone derivatives | Cyclooxygenase-2 (COX-2) inhibitors | mdpi.com |

| 3(2H)-pyridazinone derivatives | Antiproliferative agents | nih.gov |

Synthesis of Agrochemically Significant Molecules

The pyridazinone scaffold is also prevalent in the field of agrochemicals, particularly in the development of herbicides and insecticides. jocpr.com 4-Bromopyridazin-3(2H)-one can be utilized as a key intermediate in the synthesis of these agrochemically significant molecules.

For instance, certain pyridazinone derivatives have been identified as potent protoporphyrinogen (B1215707) IX oxidase (PPO) inhibiting herbicides. acs.org The synthesis of these compounds often involves the introduction of specific substituents on the pyridazinone ring to achieve high herbicidal activity and selectivity.

One notable example of a pyridazinone-based agrochemical is Pyridaben, a broad-spectrum acaricide and insecticide. jocpr.com While the direct synthesis of Pyridaben may not always start from 4-bromopyridazin-3(2H)-one, the underlying chemistry of functionalizing the pyridazinone ring is highly relevant.

Development of Novel Functional Materials

The unique electronic and photophysical properties of the pyridazinone ring system have led to its exploration in the development of novel functional materials. The ability to tune these properties through substitution makes 4-Bromopyridazin-3(2H)-one an attractive building block for materials science applications.

The introduction of conjugated moieties onto the pyridazinone core via cross-coupling reactions can lead to materials with interesting optical and electronic properties. These functionalized pyridazinones can be investigated for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

For example, the synthesis of 4,5-dialkynyl-3(2H)-pyridazinones through Sonogashira coupling reactions has been reported, highlighting the potential to create extended π-conjugated systems based on the pyridazinone scaffold. researchgate.net

Green Chemistry Aspects in the Synthesis and Application of Pyridazinone Building Blocks

The principles of green chemistry are increasingly being applied to the synthesis and application of pyridazinone building blocks to minimize environmental impact and enhance sustainability. chemijournal.comrroij.comnih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. mlsu.ac.in

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. mlsu.ac.inresearchgate.net

Catalysis: Employing catalytic methods, such as palladium-catalyzed cross-coupling reactions, to reduce the need for stoichiometric reagents and minimize waste.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of pyridazinone derivatives. mlsu.ac.in

Recent research has focused on developing greener synthetic methodologies for pyridazinone derivatives, such as microwave-assisted synthesis and one-pot multi-component reactions. researchgate.nettandfonline.com These approaches often lead to shorter reaction times, higher yields, and a reduction in waste generation compared to traditional synthetic methods. For instance, a facile, solvent-free, and eco-friendly approach for the synthesis of pyridazinone derivatives has been described using neat reaction conditions under microwave irradiation. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Bromopyridazin-3(2H)-one to minimize by-products?

- Methodological Answer : Focus on reaction stoichiometry, solvent selection (polar aprotic solvents like DMF or acetonitrile), and temperature control. For bromination reactions, use N-bromosuccinimide (NBS) in the presence of catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) can isolate the target compound from by-products. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing 4-Bromopyridazin-3(2H)-one, and how should conflicting spectral data be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals by comparing with analogous pyridazinone derivatives. For example, the deshielded proton adjacent to the bromine atom typically appears at δ 8.2–8.5 ppm.

- IR : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹.

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺) and isotopic patterns (Br exhibits 1:1 M/M+2 ratio).

- Conflict Resolution : Cross-validate data with computational methods (e.g., DFT-calculated NMR chemical shifts) or alternative techniques like X-ray crystallography .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of 4-Bromopyridazin-3(2H)-one in cross-coupling reactions?

- Methodological Answer :

- Electronic Structure Analysis : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO). The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity for Suzuki-Miyaura couplings.

- Transition State Modeling : Identify activation barriers for bromine displacement using M06-2X/def2-TZVP. Compare with experimental yields to validate computational predictions.

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) to refine reaction energy profiles .

Q. What strategies are recommended for analyzing contradictory results in the catalytic activity of 4-Bromopyridazin-3(2H)-one derivatives?

- Methodological Answer :

- Control Experiments : Verify catalyst loading, substrate scope, and reaction conditions (e.g., oxygen/moisture sensitivity).

- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., impurity levels in starting materials).

- Peer Validation : Collaborate with independent labs to reproduce results. Use platforms like Zenodo to share raw data (spectra, crystallographic files) for transparency .

Q. How can X-ray crystallography resolve structural ambiguities in 4-Bromopyridazin-3(2H)-one derivatives, and what are common pitfalls?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperature (110 K) to minimize thermal motion. For triclinic systems (space group P1), refine unit cell parameters (e.g., a = 9.7728 Å, β = 96.380°) using SHELXL.

- Challenges : Address disorder in bromine substituents or solvent molecules via occupancy refinement. Validate hydrogen bonding networks (e.g., N-H···O interactions) against DFT-optimized geometries.

- Validation Tools : Check R-factor convergence (<0.05) and ADP (atomic displacement parameter) consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.